

# BC264: A Potent and Selective CCK-B Receptor Agonist - A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BC264

Cat. No.: B15601659

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**BC264**, with the chemical structure Boc-Tyr(SO<sub>3</sub>H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH<sub>2</sub>, is a highly potent and selective peptide analog agonist for the cholecystokinin-B (CCK-B) receptor.<sup>[1]</sup> This technical guide provides an in-depth overview of **BC264**, focusing on its receptor binding affinity, selectivity, functional activity, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development investigating the role of the CCK-B receptor in various physiological and pathological processes.

## Introduction to BC264 and the CCK-B Receptor

The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin and their receptors, plays a crucial role in both the gastrointestinal system and the central nervous system.<sup>[2]</sup> Two main receptor subtypes have been identified: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the brain and stomach.<sup>[2]</sup> In the central nervous system, CCK-B receptors are implicated in anxiety, panic disorders, and memory, while in the periphery, they regulate gastric acid secretion.

**BC264** has emerged as a valuable pharmacological tool due to its high potency and selectivity for the CCK-B receptor.[\[1\]](#)[\[3\]](#)[\[4\]](#) Its ability to cross the blood-brain barrier further enhances its utility for in vivo studies investigating the central effects of CCK-B receptor activation.[\[4\]](#)

## Quantitative Data Presentation

The following table summarizes the key quantitative data for **BC264**'s interaction with CCK receptors.

| Parameter                     | Receptor | Value                                                                                                        | Species/System | Reference           |
|-------------------------------|----------|--------------------------------------------------------------------------------------------------------------|----------------|---------------------|
| Binding Affinity (IC50)       | CCK-B    | 0.2 nM                                                                                                       | Not Specified  | <a href="#">[2]</a> |
| Binding Affinity (IC50)       | CCK-A    | Not explicitly quantified, but described as significantly lower than for CCK-B, indicating high selectivity. | Not Specified  | <a href="#">[1]</a> |
| In Vivo Efficacy (Behavioral) | CCK-B    | 0.3-1.0 nmol (intracerebral)                                                                                 | Rat            | <a href="#">[1]</a> |
| In Vivo Efficacy (Behavioral) | CCK-B    | 15-30 µg/kg (intraperitoneal)                                                                                | Rat            | <a href="#">[5]</a> |

Note: The IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is inversely related to the binding affinity of the compound.

## Experimental Protocols

This section details the methodologies for key experiments used to characterize **BC264**.

## Radioligand Binding Assay

A radioligand binding assay is the gold standard for determining the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki or IC50) of **BC264** for CCK-A and CCK-B receptors.

Methodology:

- Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., cell lines transfected with human CCK-A or CCK-B receptors, or rat brain homogenates). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[6]
- Radioligand: A radiolabeled ligand with high affinity for the target receptor is used, such as **[3H]pBC264** for the CCK-B receptor.[7]
- Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (**BC264**).
- Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.[6]
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow Diagram:



[Click to download full resolution via product page](#)

### Radioligand Binding Assay Workflow

## Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the functional potency (EC50) of **BC264** at the CCK-B receptor.

### Methodology:

- Cell Culture: Cells expressing the CCK-B receptor (e.g., HEK293 or CHO cells) are cultured in a multi-well plate.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane.<sup>[8]</sup>
- Agonist Addition: After a baseline fluorescence reading, various concentrations of **BC264** are added to the wells.
- Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.<sup>[9][10]</sup>
- Data Analysis: The peak fluorescence response at each agonist concentration is determined. The data are then plotted as response versus the logarithm of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

### Experimental Workflow Diagram:



[Click to download full resolution via product page](#)

### Calcium Mobilization Assay Workflow

## In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.

Objective: To investigate the effect of **BC264** on neurotransmitter release (e.g., dopamine) in specific brain regions.

### Methodology:

- Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., the nucleus accumbens) of an anesthetized animal.[11][12]
- Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.[11]
- Sample Collection: Neurotransmitters and their metabolites from the extracellular fluid diffuse across the dialysis membrane into the aCSF and are collected as dialysate samples.[11]
- Drug Administration: **BC264** is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).[4][13]
- Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.[14]

### Logical Relationship Diagram:



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The selective CCK-B agonist, BC 264 injected in the antero-lateral part of the nucleus accumbens, reduces the spontaneous alternation behaviour of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a highly selective central CCK-B receptor agonist: BC-264 on rat sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CCK-B agonist, BC264, increases dopamine in the nucleus accumbens and facilitates motivation and attention after intraperitoneal injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.torrens.edu.au [research.torrens.edu.au]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vivo binding affinities of cholecystokinin agonists and antagonists determined using the selective CCKB agonist [3H]pBC 264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca<sup>2+</sup> mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca<sup>2+</sup> Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- To cite this document: BenchChem. [BC264: A Potent and Selective CCK-B Receptor Agonist - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601659#bc264-as-a-selective-cck-b-receptor-agonist>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)